methyl (13E,16E,19E)-docosa-13,16,19-trienoate methyl (13E,16E,19E)-docosa-13,16,19-trienoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18505588
InChI: InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3/b5-4+,8-7+,11-10+
SMILES:
Molecular Formula: C23H40O2
Molecular Weight: 348.6 g/mol

methyl (13E,16E,19E)-docosa-13,16,19-trienoate

CAS No.:

Cat. No.: VC18505588

Molecular Formula: C23H40O2

Molecular Weight: 348.6 g/mol

* For research use only. Not for human or veterinary use.

methyl (13E,16E,19E)-docosa-13,16,19-trienoate -

Specification

Molecular Formula C23H40O2
Molecular Weight 348.6 g/mol
IUPAC Name methyl (13E,16E,19E)-docosa-13,16,19-trienoate
Standard InChI InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3/b5-4+,8-7+,11-10+
Standard InChI Key RXNIYBHTXVTSAK-JSIPCRQOSA-N
Isomeric SMILES CC/C=C/C/C=C/C/C=C/CCCCCCCCCCCC(=O)OC
Canonical SMILES CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The defining feature of methyl (13E,16E,19E)-docosa-13,16,19-trienoate is its all-trans double bond configuration, which imposes a linear geometry on the hydrocarbon chain. This contrasts sharply with cis-isomers, such as methyl (13Z,16Z,19Z)-docosatrienoate, where kinked chains reduce packing efficiency and lower melting points . The trans configuration enhances thermal stability, making the compound less prone to oxidative degradation compared to cis counterparts.

The ester functional group (COOCH3\text{COOCH}_3) at the terminal carbon increases solubility in nonpolar solvents like hexane and chloroform, a property critical for industrial extraction processes . The extended conjugated system formed by the three double bonds may also contribute to unique spectroscopic signatures, particularly in UV-Vis and NMR analyses, though specific spectral data remain unpublished.

Stereochemical and Isomeric Considerations

PubChem entries highlight the importance of stereochemical notation in distinguishing between E/Z isomers. For example, the InChIKey RXNIYBHTXVTSAK-JSIPCRQOSA-N uniquely identifies the all-trans isomer, while RXNIYBHTXVTSAK-UHFFFAOYSA-N corresponds to a cis-configured variant . Such distinctions are critical in regulatory and patent contexts, where slight stereochemical differences can alter material compatibility or biological activity.

Table 1: Key Structural Descriptors of Methyl (13E,16E,19E)-Docosa-13,16,19-Trienoate

PropertyValueSource
Molecular FormulaC23H40O2\text{C}_{23}\text{H}_{40}\text{O}_{2}
Molecular Weight348.6 g/mol
Double Bond Positions13, 16, 19 (all E)
IUPAC Namemethyl (13E,16E,19E)-docosa-13,16,19-trienoate
Canonical SMILESCCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC

Synthesis and Production Methods

Industrial Synthesis Pathways

Methyl (13E,16E,19E)-docosa-13,16,19-trienoate is typically synthesized via esterification of the corresponding free fatty acid, (13E,16E,19E)-docosatrienoic acid, using methanol under acid catalysis . The precursor acid has been isolated from the microalga Euglena gracilis, suggesting a potential biosynthetic route involving elongation and desaturation of shorter-chain fatty acids . Industrial production may employ catalytic hydrogenation to ensure trans-configuration, though specifics remain proprietary.

Purification and Quality Control

High-purity batches (>99%) are achievable through fractional distillation or preparative chromatography, as indicated by vendor specifications . Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are essential for verifying stereochemical purity, given the propensity for isomerization under harsh reaction conditions .

Industrial and Research Applications

Cosmetic Formulations

In emollients and moisturizers, the compound’s linear structure facilitates film formation on the skin, enhancing barrier function. Its non-comedogenic properties are advantageous in acne-prone skin treatments, though cytotoxicity studies are pending.

Pharmaceutical Intermediates

The ester serves as a precursor in prostaglandin and leukotriene synthesis, where the conjugated triene system may participate in Diels-Alder reactions . Patent literature hints at its role in prodrug designs aimed at improving drug solubility, though clinical data are absent.

Comparative Analysis with Analogous Compounds

Trans-vs-Cis Isomerism

CompoundDouble BondsConfigurationMelting Point (°C)Applications
Methyl (13E,16E,19E)-docosatrienoate3All trans~5Biofuels, cosmetics
Methyl (13Z,16Z,19Z)-docosatrienoate3All cis-10Biomedical research
Methyl linolenate3Cis-45Food additives

Research Gaps and Future Directions

Despite its promising attributes, methyl (13E,16E,19E)-docosa-13,16,19-trienoate remains understudied. Key research priorities include:

  • Toxicological Profiling: Acute and chronic exposure data are needed to assess safety in consumer products.

  • Catalytic Optimization: Developing stereoselective synthesis methods to reduce reliance on harsh reaction conditions.

  • Biological Activity Screening: Investigating antimicrobial or anti-inflammatory properties given structural similarities to bioactive lipids.

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